molecular formula C19H22N2O B1233280 (15R,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraen-17-one

(15R,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraen-17-one

Cat. No. B1233280
M. Wt: 294.4 g/mol
InChI Key: WYJAPUKIYAZSEM-RTBURBONSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(15R,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraen-17-one is a natural product found in Aspidosperma quebracho-blanco and Vinca minor with data available.

Scientific Research Applications

Isomerization and Structural Analysis

  • Spontaneous E/Z Isomerization : A study demonstrated spontaneous isomerization in certain compounds, leading to a stable mixture of isomers. This insight could be relevant for understanding the behavior of complex organic compounds like the one (Afonin et al., 2017).

  • Diazapentacyclo Structures : The synthesis of diazapentacyclo structures, which share some similarities with the target compound, showed unique chemical behaviors and structural features. This research could provide insights into the properties and applications of similar structures (Zitt et al., 2002).

Synthesis and Cyclization

  • Tandem Cyclization : Research into the regio- and stereospecific tandem cyclization of compounds, including the synthesis of polycondensed heterocyclic systems, may offer parallels for understanding the synthesis and potential applications of the compound (Trofimov et al., 2012).

properties

Molecular Formula

C19H22N2O

Molecular Weight

294.4 g/mol

IUPAC Name

(15R,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraen-17-one

InChI

InChI=1S/C19H22N2O/c1-2-19-9-5-10-20-11-8-14-13-6-3-4-7-15(13)21(16(22)12-19)17(14)18(19)20/h3-4,6-7,18H,2,5,8-12H2,1H3/t18-,19-/m1/s1

InChI Key

WYJAPUKIYAZSEM-RTBURBONSA-N

Isomeric SMILES

CC[C@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4C(=O)C2

Canonical SMILES

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(=O)C2

synonyms

(-)-eburnamonine
Cervoxan
eburnamonine
eburnamonine monohydrochloride, (3alpha,16alpha)-isomer
eburnamonine phosphate, (3alpha,16alpha)-isomer
eburnamonine, (3alpha,16alpha)-isomer
vinburnine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(15R,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraen-17-one
Reactant of Route 2
(15R,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraen-17-one
Reactant of Route 3
(15R,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraen-17-one
Reactant of Route 4
(15R,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraen-17-one
Reactant of Route 5
(15R,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraen-17-one
Reactant of Route 6
(15R,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraen-17-one

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